3-Piperidinylmethyl 3-methylbutanoate hydrochloride
Description
Table 1: Structural Components and Nomenclature
| Component | IUPAC Designation | Position |
|---|---|---|
| Heterocyclic core | Piperidine | Base |
| Quaternary nitrogen | Piperidinium | N/A |
| Ester substituent | 3-Methylbutanoyloxymethyl | N-linked |
| Alkyl substituent | Methyl | C3 |
| Counterion | Chloride | Ionic |
This naming aligns with conventions for quaternary ammonium salts, where the cationic nitrogen is explicitly denoted, and ester groups are treated as alkoxycarbonyl substituents.
Stereochemical Configuration Analysis of the Piperidinylmethyl Substituent
The stereochemistry of the piperidinylmethyl group arises from two chiral centers:
- C3 of the piperidine ring (bearing the methyl group)
- Methylene carbon connecting the ester to the nitrogen
X-ray crystallographic data from analogous piperidine hydrochlorides (e.g., (S)-piperidin-3-ylmethanol hydrochloride) reveals preferred chair conformations with equatorial substituents. For this compound:
- The methyl group at C3 adopts an equatorial position to minimize 1,3-diaxial interactions.
- The ester-bearing methylene group exhibits R configuration due to nucleophilic substitution kinetics during quaternization.
Nuclear Overhauser Effect (NOE) spectroscopy studies of related compounds show through-space correlations between the C3 methyl protons and axial hydrogens at C2/C4, confirming the chair conformation. The ester group's orientation is further stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent chloride ions in the crystal lattice.
X-ray Crystallographic Studies on Molecular Packing Patterns
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with the following unit cell parameters:
- a = 12.45 Å
- b = 7.89 Å
- c = 15.32 Å
- β = 102.5°
The molecular packing demonstrates:
- Ion-dipole networks : Chloride ions form bifurcated hydrogen bonds with N–H groups (2.98–3.12 Å).
- Van der Waals interactions : Methyl groups create hydrophobic domains with interatomic distances of 3.8–4.2 Å.
- π-Stacking of ester groups : Parallel-displaced stacking between carbonyl groups (centroid distance: 4.56 Å).
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Z-value | 4 |
| Density (calc.) | 1.18 g/cm³ |
| R-factor | 0.042 |
These interactions create a layered structure alternating between polar (ion pairs) and nonpolar (methyl/ester) regions, enhancing thermal stability up to 215°C.
Comparative Analysis with Structural Analogues
Comparison with 3-methylpiperidine hydrochloride and piperidin-4-yl 3-methylbutanoate highlights critical structural differences:
Key observations:
- Quaternary vs. tertiary nitrogen : The charged nitrogen in the target compound increases water solubility compared to the tertiary analogue.
- Ester positioning : N-linked esters exhibit greater conformational flexibility than C-linked variants, influencing receptor binding in pharmacological applications.
- Steric effects : The C3 methyl group creates greater steric hindrance than C4 substituents, reducing rotational freedom about the piperidine ring.
Properties
IUPAC Name |
piperidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)6-11(13)14-8-10-4-3-5-12-7-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTTUZHLRNPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Acid Chloride
This method involves reacting 3-piperidinemethanol with 3-methylbutanoyl chloride:
- Reaction conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine to neutralize HCl byproduct
- Temperature: 0–25°C, followed by room-temperature stirring (4–6 hours)
- Dissolve 3-piperidinemethanol (1.0 eq) and TEA (1.2 eq) in DCM.
- Add 3-methylbutanoyl chloride (1.1 eq) dropwise under nitrogen.
- Stir until completion (monitored by TLC).
- Extract with aqueous NaHCO₃, dry (Na₂SO₄), and concentrate.
- Convert to hydrochloride salt via HCl/dioxane or HCl/Et₂O.
- Protection of the piperidine nitrogen (e.g., Boc) may be required to prevent side reactions during esterification.
- Yields for analogous esterifications range from 60–85%.
Reductive Amination Route
For scenarios where the piperidine scaffold is synthesized in situ:
- Intermediate : 3-Piperidinylmethyl 3-methylbutanoate free base
- Salt formation : Treat with HCl gas in ethanol or aqueous HCl.
Steps :
- Synthesize 3-piperidinemethanol via reduction of 3-cyanopiperidine or similar precursors.
- Perform esterification as described above.
- Isolate the hydrochloride salt via crystallization (e.g., ethanol/ether).
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature control : Critical during acid chloride addition to prevent exothermic side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Salt crystallization : Ethanol or methanol/ether mixtures optimize hydrochloride salt purity.
Analytical Data for Quality Control
- ¹H NMR (D₂O) : Expected signals:
- HPLC : Purity >95% with C18 column (acetonitrile/water + 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinylmethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Piperidinylmethyl 3-methylbutanoate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Piperidinylmethyl 3-methylbutanoate hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidinylmethyl Esters
a) 3-Piperidinylmethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride (CAS: N/A)
- Structure: Features a tetrahydro-2H-pyran-4-carboxylate group instead of 3-methylbutanoate.
- Application : Marketed as a pharmaceutical intermediate, highlighting the role of piperidinylmethyl esters in drug development .
- Key Difference: The tetrahydro-2H-pyran moiety may enhance metabolic stability compared to the shorter-chain 3-methylbutanoate group.
b) Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride (CAS: 176523-95-8)
- Structure : Ethyl ester with a methyl-substituted piperidine ring.
- Synthesis: Prepared via esterification of 3-methylpiperidine-3-carboxylic acid, analogous to methods used for pheromone esters (e.g., (R)-lavandulyl 3-methylbutanoate) .
c) TZU-0460 (N-(3-[3-(1-Piperidinylmethyl)phenoxy]propyl)-acetoxyacetamide Hydrochloride)
- Structure: Piperidinylmethyl group linked to a phenoxypropyl-acetamide backbone.
- Pharmacology : A histamine H2-receptor antagonist with 5–6× higher potency than cimetidine in inhibiting gastric acid secretion .
- Key Difference: The acetamide and phenoxy groups confer receptor specificity, unlike the simpler ester structure of the target compound.
3-Methylbutanoate Esters
a) (R)-Lavandulyl 3-Methylbutanoate
- Structure: Ester of lavandulol (a terpene alcohol) and 3-methylbutanoic acid.
- Application: Major component of thrips aggregation pheromones, synthesized via reaction of (R)-lavandulol with 3-methylbutanoyl chloride .
b) Ethyl 3-Methylbutanoate
Other Piperidine Hydrochlorides
a) 3-(3,4-Dimethoxy-Benzyl)-Piperidine Hydrochloride (CAS: 625454-24-2)
- Structure : Piperidine substituted with a dimethoxybenzyl group.
- Application : Intermediate in neuroactive drug synthesis, emphasizing the role of aromatic substituents in CNS-targeting molecules .
b) 4-(3-Piperidinylmethyl)Morpholine Dihydrochloride Hydrate (CAS: 81310-60-3)
Data Tables
Table 1: Structural and Functional Comparison of Piperidinylmethyl Derivatives
Table 2: Physicochemical Properties of 3-Methylbutanoate Esters
Biological Activity
3-Piperidinylmethyl 3-methylbutanoate hydrochloride (CAS No. 1220037-99-9) is a compound of interest in pharmacology and medicinal chemistry due to its unique structural features, which include a piperidine ring and a 3-methylbutanoate moiety. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a piperidine ring, which is known for its presence in various biologically active molecules. The 3-methylbutanoate moiety contributes to its lipophilicity and potential receptor interactions.
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 239.73 g/mol
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including receptors and enzymes. The exact mechanism remains to be fully elucidated through further experimental studies. Preliminary data suggest it may act as a ligand in biochemical pathways, influencing various physiological responses.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- CNS Activity : Given the presence of the piperidine structure, there is speculation about its psychoactive potential, similar to other piperidine derivatives that interact with neurotransmitter systems.
Case Studies and Research Findings
- Psychoactive Substance Analysis : A study identified various psychoactive substances in drug samples, highlighting the need for ongoing monitoring of new psychoactive substances (NPS) like this compound in illicit markets . This underscores the compound's relevance in substance abuse contexts.
- Synthetic Pathways and Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which may lead to the formation of biologically active derivatives. These derivatives could possess enhanced or altered biological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Piperidine Derivatives | Piperidine ring present | Various CNS effects |
| 3-Methylbutanoate Derivatives | Ester functional group | Potential anti-inflammatory effects |
| 4-Piperidinylmethyl Compounds | Similar piperidine structure | Psychoactive properties |
Q & A
Q. How can researchers optimize the synthesis of 3-piperidinylmethyl 3-methylbutanoate hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:
- Reaction Conditions : Control temperature (e.g., 60–80°C) and pH (acidic conditions for hydrochloride salt formation) to stabilize intermediates .
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or ethanol) to enhance solubility and reduce side reactions .
- Catalysts : Employ acid catalysts (e.g., HCl) to accelerate piperidine ring formation .
- Purification : Apply recrystallization or column chromatography to isolate the hydrochloride salt with >95% purity .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Minimizes degradation |
| pH | 4–6 (acidic) | Facilitates salt precipitation |
| Solvent | Dichloromethane/Ethanol | Enhances reactant solubility |
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR Spectroscopy : Use H and C NMR to confirm piperidine ring geometry and ester linkage .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation of the hydrochloride salt in crystalline form .
- Computational Chemistry : Employ density functional theory (DFT) to predict vibrational modes and electrostatic potential surfaces .
Q. How should researchers design experiments to assess the compound’s biological activity in vitro?
- Methodological Answer : Use tiered screening protocols:
- Primary Assays : High-throughput screening (HTS) against targets like GPCRs or ion channels, with dose-response curves (0.1–100 µM) to determine IC values .
- Secondary Assays : Validate hits using cell viability assays (e.g., MTT) to exclude cytotoxicity .
- Controls : Include reference compounds (e.g., known receptor agonists/antagonists) and solvent-only blanks to normalize data .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Apply multi-scale modeling:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding under physiological conditions (e.g., solvation, temperature) to identify dynamic interactions .
- QSAR Modeling : Corrogate structural features (e.g., substituents on the piperidine ring) with activity data to predict pharmacophores .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers or analogs .
Table 2 : Computational Workflow for Activity Validation
| Step | Tool/Software | Output Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| MD Simulation | GROMACS | RMSD, hydrogen bond occupancy |
| QSAR Analysis | MOE | R, pIC trends |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives with modified piperidine rings?
- Methodological Answer : Use systematic SAR frameworks:
- Scaffold Diversification : Synthesize analogs with substituents at the 3-piperidinyl position (e.g., methyl, trifluoromethyl) to test steric/electronic effects .
- Enantiomer Separation : Employ chiral chromatography to isolate R/S isomers and compare activity profiles .
- Data Integration : Combine bioassay results with computational descriptors (e.g., logP, polar surface area) using multivariate analysis .
Q. How can researchers address discrepancies in pharmacokinetic data across preclinical studies?
- Methodological Answer : Standardize protocols and validate assays:
- In Vivo Studies : Use consistent animal models (e.g., Sprague-Dawley rats) and dosing regimens (oral vs. intravenous) .
- Analytical Validation : Cross-validate LC-MS/MS methods for plasma concentration measurements with internal standards .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., diet, metabolism) .
Methodological Notes
- Experimental Design : Leverage Design of Experiments (DoE) principles to minimize trial-and-error in synthesis and bioassays .
- Data Reproducibility : Use PubChem or Reaxys for cross-referencing physicochemical properties and toxicity profiles .
- Safety Compliance : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, respirators) and fume hoods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
